Product packaging for 1,1,2,3,3-Pentachloropropane(Cat. No.:CAS No. 15104-61-7)

1,1,2,3,3-Pentachloropropane

Katalognummer: B075905
CAS-Nummer: 15104-61-7
Molekulargewicht: 216.3 g/mol
InChI-Schlüssel: PANVCEBTPSTUEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1,1,2,3,3-Pentachloropropane (CAS Registry Number: 15104-61-7) is an organic compound with the molecular formula C3H3Cl5 and a molecular weight of 216.32 g/mol . This pentachlorinated propane derivative is offered as a high-purity material for research and development purposes. As a specialty chlorinated hydrocarbon, it serves as a valuable intermediate and model compound in synthetic organic chemistry, materials science, and environmental research. Its structure makes it a candidate for studying chemical reaction mechanisms, particularly in nucleophilic substitution and elimination pathways, as well as for investigating the properties and environmental fate of polyhalogenated compounds. Researchers can utilize this chemical as a standard or starting material in method development and analytical studies. This product is intended for laboratory research use only and is not classified or intended for human or veterinary therapeutic, diagnostic, or other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Cl5 B075905 1,1,2,3,3-Pentachloropropane CAS No. 15104-61-7

Eigenschaften

IUPAC Name

1,1,2,3,3-pentachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANVCEBTPSTUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164698
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15104-61-7
Record name 1,1,2,3,3-Pentachloropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15104-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,3,3-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,1,2,3,3-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,3,3-Pentachloropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Reaction Mechanisms of 1,1,2,3,3 Pentachloropropane

Established Synthetic Pathways for 1,1,2,3,3-Pentachloropropane

Reacting Carbon Tetrachloride with Vinyl Chloride
2.1.1.1.1.1. Cuprous Chloride as a Catalyst[1][2][3]2.1.1.1.1.2. Iron Powder with Co-catalysts (e.g., Tributylphosphate, Dibutyl Phosphate)[1][3]
Optimization of Reaction Parameters (Temperature, Pressure, Stoichiometry, Solvent)
2.1.1.1.2.1. Solvent Effects (e.g., Acetonitrile)[2]2.1.1.1.2.2. Mole Ratios of Reactants[1][2]

Other Reported Synthetic Methodologies and Their Efficiencies

An alternative synthetic route to a pentachloropropane isomer, 1,1,1,2,3-pentachloropropane (B1626564), involves a one-pot method starting from 1,1,1,3-tetrachloropropane (B89638). patsnap.com This process includes the dehydrochlorination of 1,1,1,3-tetrachloropropane to form 1,1,3-trichloropropene (B110787), followed by chlorination. patsnap.com By carefully controlling the concentration of 1,1,3-trichloropropene during the chlorination step, high selectivity and yield of 1,1,1,2,3-pentachloropropane (90-99%) can be achieved. patsnap.com

Another method describes the photochlorination of 1,1,1,3-tetrachloropropane to produce 1,1,1,3,3-pentachloropropane (B1622584). google.com This process is conducted at atmospheric pressure and ambient temperature without a metal catalyst. google.com

Mechanistic Studies of this compound Formation

The formation of this compound from carbon tetrachloride and vinyl chloride can proceed through different mechanistic pathways depending on the reaction conditions, particularly the presence or absence of a catalyst.

Free Radical Reaction Mechanisms

In the absence of a catalyst, the telomerization reaction is understood to follow a free-radical chain mechanism. researchgate.net The reaction is initiated by the formation of radicals, which then propagate through addition to the vinyl chloride monomer. This is consistent with the general understanding of Kharasch additions. The photochemical reaction of chloroform, a related halomethane, also proceeds via free radical intermediates. koreascience.kr The radiolysis of similar chlorinated hydrocarbons is also explained by free radical reaction sequences. escholarship.org

The synthesis of 1,1,1,3,3-pentachloropropane from carbon tetrachloride is described as a free radical reaction involving the fracture of carbon tetrachloride to generate radicals. google.com

Non-Chain Redox Mechanisms in Catalyzed Reactions

In the presence of a catalyst, such as an iron-based system, the reaction mechanism shifts to a non-chain redox process. researchgate.net The catalyst facilitates the transfer of a chlorine atom from carbon tetrachloride to the growing telomer chain, avoiding a free-radical chain process. This catalyzed pathway often leads to higher selectivity and efficiency.

Derivatization and Transformation Reactions of this compound

This compound can undergo various chemical transformations, with dehydrochlorination being a significant reaction.

The dehydrochlorination of 1,1,1,3,3-pentachloropropane (an isomer) with alkali metal halides in an amide solvent leads to the formation of tetrachloropropene (B83866) isomers. bit.edu.cn Specifically, E-1,3,3,3-tetrachloropropene, Z-1,3,3,3-tetrachloropropene, and 1,1,3,3-tetrachloropropene are produced. bit.edu.cn Fluoride (B91410) anions have been shown to be the most reactive among the halide anions for this transformation. bit.edu.cn

Another isomer, 1,1,1,2,3-pentachloropropane, can be dehydrochlorinated to produce 1,1,2,3-tetrachloropropene. googleapis.com This reaction can be catalyzed by ferric chloride at temperatures between 70°C and 200°C. googleapis.com Alternatively, the dehydrochlorination can be achieved using a base in the presence of a phase transfer catalyst at temperatures between 50°C and 110°C. googleapis.com

Dehydrochlorination Reactions to Form Tetrachloropropene Isomers

The dehydrochlorination of 1,1,1,3,3-pentachloropropane (HCC-240fa) using an alkali metal halide in an amide solvent has been shown to produce a mixture of tetrachloropropene isomers. bit.edu.cnresearchgate.net This reaction selectively removes hydrogen chloride (HCl) from the pentachloropropane molecule, leading to the formation of a carbon-carbon double bond. The primary products of this reaction are E-1,3,3,3-tetrachloropropene (HCO-1230zd(E)), Z-1,3,3,3-tetrachloropropene (HCO-1230zd(Z)), and 1,1,3,3-tetrachloropropene (HCO-1230za). bit.edu.cnresearchgate.net

Promotion by Halide Anions (e.g., Fluoride Reactivity)

The choice of halide anion significantly influences the dehydrochlorination reaction. Among the halide anions (fluoride, chloride, bromide, and iodide), fluoride exhibits the highest reactivity and promoting effect on the dehydrochlorination of 1,1,1,3,3-pentachloropropane. bit.edu.cnresearchgate.net This enhanced reactivity of the fluoride anion is a key factor in achieving high conversion rates in this chemical transformation.

Influence of Solvent Polarity (e.g., Amide Solvents) on Reaction Conversion

The polarity of the solvent used in the reaction plays a crucial role in the conversion of 1,1,1,3,3-pentachloropropane. Research indicates that amide solvents with a molecular polarity index (MPI) of 14.3 kcal/mol or greater are particularly effective in facilitating the dehydrochlorination reaction. bit.edu.cnresearchgate.net When such solvents are used, the conversion of the starting material can approach 100%. bit.edu.cnresearchgate.net

Isomer Distribution and Selectivity (E-1,3,3,3-tetrachloropropene, Z-1,3,3,3-tetrachloropropene, 1,1,3,3-tetrachloropropene)

The dehydrochlorination of 1,1,1,3,3-pentachloropropane results in a specific distribution of tetrachloropropene isomers. The reaction yields E-1,3,3,3-tetrachloropropene, Z-1,3,3,3-tetrachloropropene, and 1,1,3,3-tetrachloropropene. bit.edu.cnresearchgate.net The selectivity of the reaction towards a particular isomer is influenced by the reaction conditions, including the choice of catalyst and solvent.

Table 1: Isomer Distribution in the Dehydrochlorination of 1,1,1,3,3-Pentachloropropane

Product Isomer Chemical Formula
E-1,3,3,3-tetrachloropropene C₃H₂Cl₄
Z-1,3,3,3-tetrachloropropene C₃H₂Cl₄
Computational Chemical Studies of Dehydrochlorination Pathways (DFT Calculations)

Density Functional Theory (DFT) calculations have been employed to investigate the reaction pathways of the dehydrochlorination of 1,1,1,3,3-pentachloropropane. bit.edu.cnresearchgate.net These computational studies have demonstrated that the selective dehydrochlorination at the 1- and 2-positions of the molecule is energetically more favorable than at the 2- and 3-positions. bit.edu.cnresearchgate.net This theoretical finding is consistent with the experimentally observed product distribution. bit.edu.cnresearchgate.net

Fluorination Reactions to Produce Hydrofluoroolefins (e.g., 1,3,3,3-tetrafluoropropene)

1,1,1,3,3-Pentachloropropane is a key precursor in the synthesis of hydrofluoroolefins (HFOs), which are valued for their low global warming potential. oxy.com One important HFO, 1,3,3,3-tetrafluoropropene (HFO-1234ze), can be produced through the fluorination of pentachloropropane. researchgate.net

Catalytic Fluorination Processes

Catalytic fluorination is a common method for synthesizing HFOs from pentachloropropanes. In a typical process, 1,1,1,3,3-pentachloropropane is reacted with hydrogen fluoride (HF) in the vapor phase over a fluorination catalyst. This reaction can proceed through intermediate compounds such as 1,1,1-trifluoro-3-chloro-2-propene. wipo.intgoogle.com The choice of catalyst is critical for the efficiency and selectivity of the reaction. For instance, a chromium-containing solid catalyst can be used to fluorinate this compound to produce 1,2-dichloro-3,3-difluoropropene as an intermediate step. wipo.int Another example involves the use of an antimony pentafluoride catalyst supported on inert porous materials for the two-step vapor-phase catalytic fluorination of 1,1,1,3,3-pentachloropropane with anhydrous HF to produce 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa). researchgate.net

Table 2: List of Chemical Compounds

Compound Name Abbreviation/Synonym
1,1,1,2,3-pentachloropropane HCC-240db
1,1,1,3,3-pentafluoropropane HFC-245fa
1,1,1,3,3-pentachloropropane HCC-240fa
1,1,1,3-tetrachloropropane HCC-250fb
This compound -
1,1,2,3-tetrachloropropene HCC-1230xa
1,1,3,3-tetrachloropropene HCO-1230za
1,1,3-trichloropropene -
1,2,3-trichloropropane (B165214) -
1,2-dichloro-3,3-difluoropropene -
1,3,3,3-tetrafluoropropene HFO-1234ze
1-chloro-2,3,3-trifluoropropene HCFO-1233yd
1-chloro-3,3,3-trifluoropropene F-1233zd
2,3,3,3-tetrachloropropene HCC-1230xf
3,3,3-trichloropropene HCC-1240zf
Carbon tetrachloride -
Chlorine -
E-1,3,3,3-tetrachloropropene HCO-1230zd(E)
Ferric chloride -
Hydrogen chloride HCl
Hydrogen fluoride HF
Vinyl chloride -
Liquid Phase Fluorination in the Absence of Catalyst

A review of available scientific literature and patent databases did not yield specific research findings or detailed experimental data concerning the liquid phase fluorination of this compound in the absence of a catalyst. While studies on the fluorination of other pentachloropropane isomers, such as 1,1,1,3,3-pentachloropropane and 1,1,2,2,3-pentachloropropane, exist, this information falls outside the scope of the specified compound for this article. sci-hub.segoogle.comepo.org Therefore, a detailed discussion on this particular reaction for this compound cannot be provided at this time.

Other Chemical Transformations and Their Environmental Significance

This compound can undergo several chemical transformations that are significant to its environmental fate and impact. These include hydrolysis and thermal decomposition.

Hydrolysis

Hydrolysis is a key degradation pathway for this compound in aquatic environments. Research has shown that this compound is among the most reactive of the chlorinated alkanes studied. epa.gov Its reactivity is particularly high under alkaline conditions, which is attributed to the increased acidity of protons on carbons bearing multiple electron-withdrawing chlorine substituents, facilitating base-catalyzed elimination reactions. epa.govtaylorandfrancis.com

The hydrolytic reactivity of this compound is orders of magnitude greater than many other chlorinated hydrocarbons. epa.gov This rapid degradation is a critical factor in its environmental persistence.

Table 1: Hydrolytic Reactivity of this compound

Parameter Value Reference
Half-life (at 25°C and pH 7) 0.013 years epa.govepa.gov
Relative Reactivity (Alkaline Hydrolysis) Highest among 18 tested chlorinated methanes, ethanes, ethenes, and propanes epa.gov
Relative Reactivity (Neutral Hydrolysis) Less reactive than 2,2-Dichloropropane but more reactive than many other chlorinated alkanes epa.gov

The rapid hydrolysis suggests that this compound is not persistent in many aquatic systems. epa.gov However, the compound itself is classified as toxic to aquatic life with long-lasting effects, meaning its presence, even transiently, can pose an environmental risk. synquestlabs.com

Thermal Decomposition

When heated, this compound undergoes thermal decomposition, breaking down into hazardous substances. This is a significant consideration for its handling and disposal, particularly in the event of a fire. synquestlabs.com

Table 2: Hazardous Decomposition Products of Pentachloropropanes

Decomposition Product Chemical Formula Reference
Carbon Oxides CO, CO₂ synquestlabs.comoxy.com
Hydrogen Chloride HCl synquestlabs.comoxy.com
Phosgene CCl₂O oxy.com
Chlorine Cl₂ oxy.com

The release of these toxic and corrosive gases during thermal decomposition underscores the environmental and safety hazards associated with the compound at elevated temperatures. synquestlabs.comoxy.com

Dehydrochlorination

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons to form an alkene, is a common reaction for polychlorinated alkanes. google.com For instance, the isomer 1,1,1,3,3-pentachloropropane is known to dehydrochlorinate to form 1,1,3,3-tetrachloropropene. google.com While specific studies on the dehydrochlorination of this compound were not identified, it is a plausible transformation pathway that would lead to the formation of tetrachloropropene isomers. The resulting chlorinated alkenes are also compounds of environmental concern.

Environmental Fate Summary

The environmental significance of these transformations is substantial. The rapid hydrolysis of this compound limits its persistence in water. epa.gov However, its inherent toxicity to aquatic organisms and the hazardous nature of its thermal decomposition products present clear environmental risks. synquestlabs.comoxy.com Like other volatile chlorinated hydrocarbons, any portion that partitions to the atmosphere is expected to be removed through reaction with photochemically generated hydroxyl radicals. epa.gov

Environmental Fate and Transport of 1,1,2,3,3 Pentachloropropane

Environmental Distribution and Partitioning

The distribution of 1,1,2,3,3-pentachloropropane in the environment is dictated by its tendency to partition between soil, water, and air. This partitioning behavior is primarily influenced by its water solubility, vapor pressure, and its affinity for organic carbon in soil and sediment.

The environmental distribution of this compound is largely inferred from its physicochemical properties. With a moderate octanol-water partition coefficient (Log Kow), the compound is expected to exhibit some degree of sorption to organic matter in soil and sediment, which would limit its mobility in these compartments. Its volatility, as indicated by its vapor pressure and Henry's Law constant, will determine its tendency to partition into the atmosphere from surface water and moist soil.

To quantify this distribution, key parameters are estimated using predictive models like EPI Suite™, which includes specific programs for this purpose:

KOCWIN™: Estimates the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value suggests stronger adsorption to soil and sediment, leading to lower mobility.

HENRYWIN™: Calculates the Henry's Law constant, which indicates the partitioning between air and water. A higher value suggests a greater tendency to volatilize from water to air.

A Level III Fugacity Model (as included in EPI Suite™): This model predicts the partitioning of a chemical among various environmental compartments under steady-state conditions, providing a holistic view of its likely environmental distribution.

Lacking experimental data, the following table presents the type of output that would be generated by such models to assess the environmental distribution of this compound.

Interactive Data Table: Estimated Environmental Partitioning of this compound

Environmental Compartment Estimated Percentage Distribution
Air Data not available
Water Data not available
Soil Data not available
Sediment Data not available

(Note: The values in this table are placeholders and would be populated with data from a predictive model like EPI Suite™.)

The hydrophobicity of a chemical is a critical factor in its environmental behavior, influencing its affinity for organic matter and its potential for bioaccumulation. This is often quantified by the octanol-water partition coefficient (Kow). The water solubility of a compound, in turn, affects its concentration in aquatic environments and its potential for leaching through soil.

For this compound, a Log Kow of 3.23 has been reported, indicating a moderate level of hydrophobicity. This suggests a tendency to partition from water into organic phases, such as the organic carbon in soil and sediment. One source indicates a water solubility of 0.00 M, though this value may require further verification as it appears unusually low. Predictive models like WSKOWWIN™ and WATERNT™ within EPI Suite™ can provide more refined estimates of water solubility.

Interactive Data Table: Hydrophobicity and Solubility of this compound

Property Value Source
Log Kow 3.23 Experimental
Water Solubility 0.00 M Reported
Estimated Water Solubility Data not available EPI Suite™ (WSKOWWIN™/WATERNT™)

(Note: The estimated value is a placeholder.)

Degradation and Transformation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation and transformation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) pathways.

Abiotic transformation processes are chemical reactions that occur without the involvement of microorganisms. For chlorinated alkanes like this compound, hydrolysis is a key abiotic degradation pathway in aqueous environments.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is influenced by factors such as temperature and pH. For many organic compounds, hydrolysis can be catalyzed by acids or bases, or it can occur under neutral conditions.

####### 3.2.1.1.1. Neutral Hydrolysis

Neutral hydrolysis refers to the reaction with water that is not catalyzed by acid or base. For halogenated alkanes, this process typically involves the nucleophilic substitution of a halogen atom by a hydroxyl group. The rate of neutral hydrolysis for compounds like this compound is generally slow under ambient environmental conditions.

There is a significant lack of specific experimental data on the neutral hydrolysis kinetics of this compound. To address this data gap, the HYDROWIN™ program within EPI Suite™ can be used to estimate the aqueous hydrolysis rate constants and corresponding half-lives. It is important to note that while HYDROWIN™ estimates acid- and base-catalyzed hydrolysis for selected alkyl halides, its ability to predict neutral hydrolysis rates for this specific class of compounds may be limited.

The following table illustrates the type of data that would be sought from experimental studies or estimated using predictive models to characterize the neutral hydrolysis of this compound.

Interactive Data Table: Neutral Hydrolysis Data for this compound

Parameter Value Method
Neutral Hydrolysis Rate Constant (kn) Data not available Experimental/Estimated
Hydrolysis Half-life (t1/2) at pH 7 Data not available Calculated/Estimated

(Note: The values in this table are placeholders and would be populated with experimental data or estimates from a program like HYDROWIN™.)

The mechanism of neutral hydrolysis of a polychlorinated alkane like this compound would likely proceed through a nucleophilic substitution pathway (SN1 or SN2), where a water molecule acts as the nucleophile, leading to the displacement of a chloride ion and the formation of a chlorinated alcohol. The specific reaction pathway and the rate-determining step would depend on the structure of the molecule and the stability of any potential carbocation intermediates.

Abiotic Transformation Processes

Hydrolysis Kinetics and Mechanisms
Alkaline Hydrolysis and Proton Abstraction

Specific experimental studies detailing the rates and mechanisms of alkaline hydrolysis and proton abstraction for this compound could not be identified in a comprehensive review of scientific literature. For chlorinated alkanes, these reactions typically involve the removal of a hydrogen atom and a chlorine atom from adjacent carbons (dehydrochlorination), leading to the formation of an alkene. However, without specific kinetic data and product analysis for this compound, its susceptibility to this degradation pathway under various environmental pH conditions remains unquantified.

Half-lives in Aquatic Environments

Quantitative data on the environmental half-life of this compound in various aquatic environments (e.g., surface water, groundwater) are not available in the reviewed literature. The persistence of a chemical in water is determined by the combined rates of various abiotic and biotic degradation processes, including hydrolysis, photolysis, and biodegradation. Without experimental values for these processes, an accurate estimation of its aquatic half-life cannot be provided.

Redox Processes in Sediments and Groundwater

Research specifically investigating the transformation of this compound through redox processes in anaerobic sediments and groundwater is not documented in the available scientific literature. For many chlorinated hydrocarbons, reductive dechlorination—a process where the compound is used as an electron acceptor, resulting in the removal of a chlorine atom and its replacement with a hydrogen atom—is a key degradation pathway in anoxic environments. However, the potential for this compound to undergo such transformations, the specific microorganisms involved, reaction rates, and resulting daughter products have not been reported.

Photolytic Degradation (Influence of Light Exposure)

There is no specific information available on the direct or indirect photolytic degradation of this compound. Photolysis involves the breakdown of a chemical by light energy. Direct photolysis requires the chemical to absorb light at wavelengths present in sunlight. Indirect photolysis involves other substances in the environment (photosensitizers) that absorb light and produce reactive species that then degrade the chemical. The relevance of these processes to the environmental fate of this compound has not been studied.

Biotic Transformation (Biodegradation)

Microbial Degradation Mechanisms

Specific microbial degradation mechanisms for this compound have not been reported in the scientific literature.

Detailed studies on the aerobic biodegradation of this compound are not available. This includes a lack of information on microorganisms capable of using it as a direct electron donor or carbon source for growth.

Furthermore, there are no documented studies on the cometabolic degradation of this compound. Cometabolism is the process where a microbe, while degrading its primary growth substrate (e.g., methane, propane (B168953), toluene), produces a non-specific enzyme that can fortuitously degrade another compound (the cometabolite). While this is a known degradation pathway for other chlorinated propanes, its applicability to this compound has not been investigated.

Anaerobic Biodegradation (Halorespiration, Partial Dehalogenation)

No specific studies on the anaerobic biodegradation of this compound were identified. The processes of halorespiration and partial dehalogenation, which are crucial anaerobic degradation pathways for many chlorinated hydrocarbons, have not been documented for this particular compound. Research in this area tends to focus on more common isomers, such as 1,2,3-trichloropropane (B165214), and the findings for those compounds cannot be scientifically extrapolated to this compound. nih.govresearchgate.net

Identification of Biodegradation Products

Consistent with the absence of biodegradation studies, there is no information available identifying the potential biodegradation products of this compound under either aerobic or anaerobic conditions. The metabolic pathways and resulting daughter compounds remain uncharacterized.

Factors Influencing Biodegradation Rates

General environmental factors are known to influence the biodegradation rates of chemical compounds, including temperature, pH, oxygen availability, and the presence of specific microbial communities. epa.gov However, no research has been conducted to determine how these factors specifically affect the degradation rate of this compound.

Bioaccumulation Potential in Ecosystems

The potential for this compound to bioaccumulate in organisms and magnify within food webs is currently unknown. There are no available experimental data, such as bioconcentration factor (BCF) values, to quantify its tendency to accumulate in living tissues. While computational models can estimate properties like the octanol-water partition coefficient (Log Kow), which is a general indicator of bioaccumulation potential, specific ecosystem impact studies for this compound are not available. ethz.ch

Persistence in the Environment

The environmental persistence of this compound, often described by its environmental half-life, has not been determined. It is unknown how long the compound remains in soil, water, or air before being broken down by biotic or abiotic processes. While it is generally understood that highly chlorinated alkanes can be resistant to degradation, specific data for this compound is lacking. cdc.gov Safety data sheets advise that discharge into the environment must be avoided, a standard precaution for chemicals with unknown environmental fates. chemicalbook.com

Ecotoxicological and Toxicological Investigations of 1,1,2,3,3 Pentachloropropane

Effects on Aquatic Organisms

Lethality and Sub-lethal Effects on Model Species (e.g., Daphnia magna, Danio rerio)

Specific data from standardized toxicity tests on the lethality and sub-lethal effects of 1,1,2,3,3-pentachloropropane on key aquatic model species such as the water flea (Daphnia magna) or the zebrafish (Danio rerio) have not been identified in a review of publicly accessible scientific databases. Consequently, values such as the median lethal concentration (LC50) or median effective concentration (EC50) for this compound are not documented for these organisms.

Bioaccumulation in Aquatic Food Chains

There is a lack of specific research on the bioaccumulation potential of this compound in aquatic food chains. Studies measuring its bioconcentration factor (BCF), biomagnification, or general persistence and partitioning behavior in aquatic ecosystems have not been located in the available literature.

Mammalian Toxicity Studies

The toxicological profile of this compound in mammals, particularly concerning long-term exposure, is not well-documented in public research.

Subchronic Inhalation Exposure Studies

A search of toxicological literature and databases did not yield specific subchronic inhalation studies for this compound. While toxicological reviews exist for other chlorinated propanes, such data cannot be directly extrapolated to this specific isomer.

No data from subchronic inhalation studies are available that describe the systemic effects of this compound on the weights of organs such as the liver, kidney, or ovary in mammalian models.

The table below is a placeholder to illustrate how such data would be presented if available.

OrganChange in Relative WeightSpeciesExposure Duration
LiverData Not AvailableN/AN/A
KidneyData Not AvailableN/AN/A
OvaryData Not AvailableN/AN/A

Specific histopathological examinations of tissues following subchronic inhalation of this compound are not described in the available scientific literature. Therefore, there is no direct evidence regarding its potential to cause tissue alterations such as renal tubular degeneration.

The table below is a placeholder to show how findings would be summarized if research were available.

TissueHistopathological FindingSeveritySpecies
KidneyRenal Tubular DegenerationData Not AvailableN/A
Absence of Myocardial Effects

Reproductive Toxicity Assessments

Detailed reproductive toxicity assessments specifically for this compound are limited in the available scientific literature.

Effects on Fertility and Fecundity

There is a lack of specific data from studies investigating the effects of this compound on fertility and fecundity. General information on related chlorinated propanes suggests that this class of compounds can have reproductive effects. For example, studies on 1,2,3-trichloropropane (B165214) in rats indicated potential reproductive consequences, although the direct impact on fertility and fecundity was not conclusively determined in all studies. nih.gov

Offspring Effects

Specific studies on the effects of this compound exposure on offspring are not available in the reviewed scientific literature.

Comparative Toxicity with Other Chlorinated Propanes and Alkanes

While comprehensive comparative toxicity studies that include this compound are scarce, the broader category of chlorinated hydrocarbons has been extensively studied. Generally, the liver is identified as a primary target organ for toxicity for this class of chemicals. oup.com A review of the toxicological properties of various isomers of tetrachloropropane and pentachloropropane revealed adverse effects in the liver, kidneys, lung, and myocardium. oup.com

For comparison, subchronic inhalation studies of 1,1,1,3,3,3-hexachloropropane (B1216839) in rats showed effects such as decreased body weight, hepatocellular hypertrophy, and at higher concentrations, effects on sperm parameters. oup.com Studies on 1,2,3-trichloropropane have shown it to be a multisite carcinogen in rats and mice and to induce liver weight increases at various exposure levels. nih.govepa.gov The toxicity of halogenated propanes can be influenced by the position of the halogen atoms. epa.gov Without direct comparative studies, it is difficult to definitively place this compound on the toxicity spectrum relative to other chlorinated propanes and alkanes.

Interactive Data Table: Comparative Toxicity of Selected Chlorinated Propanes

CompoundSpeciesExposure RouteKey Findings
1,1,1,3,3,3-Hexachloropropane RatInhalationDecreased body weight, hepatocellular hypertrophy, decreased sperm motility at high concentrations. oup.com
1,2,3-Trichloropropane RatInhalationIncreased liver weight, hepatocellular hypertrophy, lung hyperplasia. nih.gov
1,2,3-Trichloropropane RatOralInflammation-associated cardiopathy, myocardial necrosis. nih.gov

Mechanisms of Action and Cellular Interactions

The specific mechanisms of action and cellular interactions for this compound have not been extensively elucidated in the available literature. For many xenobiotic compounds, the liver is a primary site of metabolism, where they can be converted into chemically reactive metabolites. ku.edu These reactive metabolites can then covalently bind to endogenous proteins, leading to cytotoxicity. ku.edu This is a potential mechanism for the toxicity of chlorinated hydrocarbons. The specific metabolic pathways and the identity of any reactive metabolites for this compound would need to be investigated to understand its specific cellular interactions and mechanisms of toxicity.

Occupational Exposure and Health Considerations

Specific occupational exposure limits for this compound have not been established by major regulatory bodies. General guidance for handling this chemical includes using it in a well-ventilated area, wearing protective clothing, and avoiding all personal contact, including inhalation. apolloscientific.co.uk In the absence of specific exposure limits, good industrial hygiene practices are essential to minimize potential exposure. This includes the use of personal protective equipment such as gloves and eye protection. apolloscientific.co.ukchemicalbook.com For related compounds like 1,2,3-trichloropropane, occupational exposure limits have been established, and it is recognized as a potential occupational carcinogen. osha.gov

Analytical Methodologies for 1,1,2,3,3 Pentachloropropane in Environmental and Biological Matrices

Extraction Techniques from Environmental Samples (Soil, Water, Air)

To accurately measure 1,1,2,3,3-pentachloropropane, it must first be isolated from the sample matrix. env.go.jp A series of operations, including extraction, separation, purification, and concentration, are necessary before instrumental analysis. env.go.jp The selection of an appropriate extraction technique is critical and is determined by the physicochemical properties of the compound and the nature of the sample matrix (air, water, soil). env.go.jp

For water samples , methods for isolating volatile organic compounds (VOCs) like this compound primarily include the purge and trap (P&T) method and the headspace method. env.go.jp The P&T method, also known as dynamic headspace analysis, involves bubbling an inert gas through the water sample. env.go.jp This purges the volatile compounds, which are then trapped on an adsorbent material. env.go.jp The trap is subsequently heated to release the compounds into an analytical instrument like a gas chromatograph. env.go.jp Other techniques for aqueous samples include solid-phase extraction (SPE), where the analyte is adsorbed onto a solid sorbent cartridge. eurofins.comnih.gov Advanced methods like solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) have also been developed for extracting organic pollutants from water. nih.gov

For solid samples such as soil and sediment, organic solvent extraction is commonly employed. env.go.jp This can be achieved through methods like Soxhlet extraction, ultrasonic extraction, or mechanical shaking with a suitable solvent. env.go.jp For volatile and thermally unstable substances, ultrasonic extraction is often preferred over Soxhlet extraction. env.go.jp

For air samples , pollutants are typically collected by drawing air through a sorbent tube, which traps the compounds of interest. The trapped analytes are then desorbed, either thermally or using a solvent, for subsequent analysis.

MatrixExtraction TechniquePrinciple
Water Purge and Trap (P&T)Inert gas is bubbled through the sample to purge volatile analytes, which are then trapped on a sorbent. env.go.jp
Solid-Phase Extraction (SPE)Sample is passed through a cartridge containing a solid sorbent that retains the analyte. eurofins.com
Liquid-Liquid Extraction (LLE)Analyte is partitioned from the aqueous sample into an immiscible organic solvent.
Soil/Sediment Solvent ExtractionAn organic solvent is used to dissolve and remove the analyte from the solid matrix via shaking, sonication, or Soxhlet apparatus. env.go.jp
Air Sorbent TrappingAir is passed through a tube packed with an adsorbent material to trap volatile compounds.

Method Validation and Quantification Limits

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. For a compound like this compound, a typical validation process would involve assessing several key parameters. Due to the lack of specific validated methods published exclusively for this compound, the parameters are based on standard practices for analyzing similar chlorinated hydrocarbons in environmental and biological matrices. cdc.govepa.gov

Key Method Validation Parameters:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy: Determining the closeness of the measured value to the true value, often assessed using spiked matrix samples or certified reference materials.

Precision: Measuring the degree of agreement among a series of individual measurements, expressed as repeatability (intra-day precision) and reproducibility (inter-day precision).

Specificity/Selectivity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other components, such as isomers or matrix interferences.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Challenges in Trace Analysis and Isomer Differentiation

The analysis of this compound at trace levels presents significant challenges, stemming from potential contamination, sample matrix effects, and the presence of structurally similar isomers.

Challenges in Trace Analysis:

The determination of components at very low concentrations is susceptible to numerous sources of error.

Contamination: A primary challenge in trace analysis is the risk of contamination from laboratory air, reagents, solvents, and container materials. researchgate.net This can lead to false positives or elevated background levels, compromising the accuracy of quantification.

Matrix Effects: Environmental and biological samples contain complex matrices that can interfere with the analysis. researchgate.net These interferences can suppress or enhance the analytical signal, leading to inaccurate results. Extensive sample preparation and cleanup procedures are necessary to mitigate these effects.

Analyte Loss: During sample collection, storage, and preparation, the analyte can be lost through volatilization or adsorption onto container walls, especially for volatile and hydrophobic compounds. researchgate.net

Isomer Differentiation:

A significant analytical challenge is the differentiation of this compound from its various structural isomers. Isomers often have very similar physical and chemical properties, making their separation and unique identification difficult. ojp.gov

Chromatographic Co-elution: Isomers of pentachloropropane may have similar retention times in gas chromatography, leading to co-elution and making individual quantification impossible without high-resolution columns or multidimensional GC.

Mass Spectrometric Similarity: Mass spectrometry is a powerful identification tool, but isomers often produce similar fragmentation patterns, complicating definitive identification based on mass spectra alone. ojp.gov

Techniques like high-resolution gas chromatography are essential for separating closely related compounds. cdc.gov Furthermore, coupling GC with techniques that provide structural information, such as IR spectroscopy (GC/IR), can be a powerful tool for the unambiguous differentiation of positional isomers, which might be indistinguishable by mass spectrometry alone. ojp.gov

Theoretical and Computational Chemical Studies of 1,1,2,3,3 Pentachloropropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 1,1,2,3,3-pentachloropropane. By solving approximations of the Schrödinger equation, these methods can determine a molecule's energy, geometry, and various other electronic properties.

Based on general principles of organic chemistry and computational studies on similar chlorinated alkanes, it can be inferred that the stability of this compound is influenced by the steric and electronic effects of the five chlorine atoms. The significant electronegativity of chlorine leads to inductive withdrawal of electron density from the carbon backbone, affecting bond lengths and strengths.

Table 1: Illustrative DFT-Calculated Thermochemical Data for a Hypothetical Dehydrochlorination Reaction of a Chlorinated Propane (B168953)

ParameterValue (kcal/mol)
Activation Energy (Ea)30 - 40
Enthalpy of Reaction (ΔHrxn)10 - 20
Gibbs Free Energy of Reaction (ΔGrxn)5 - 15
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations. Actual values for this compound would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of multiple electronegative chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to propane. The lone pairs of electrons on the chlorine atoms will likely contribute significantly to the character of the HOMO, while the antibonding σ* orbitals of the C-Cl bonds will be major contributors to the LUMO.

Table 2: Estimated Frontier Orbital Energies for this compound Based on Trends in Chlorinated Alkanes

Molecular OrbitalEstimated Energy (eV)
HOMO-11.0 to -12.0
LUMO-0.5 to 0.5
HOMO-LUMO Gap10.5 to 12.5
Note: These values are estimations based on general trends observed for polychlorinated alkanes and are not the result of specific calculations for this compound.

The reactivity of a molecule can be correlated with various molecular descriptors derived from computational calculations. These descriptors provide quantitative measures of different aspects of a molecule's electronic and structural properties. For chlorinated alkanes, descriptors such as the energy of the LUMO (ELUMO) have been shown to correlate with their susceptibility to reductive dechlorination.

A lower ELUMO indicates a greater ability to accept an electron, suggesting higher reactivity in reduction reactions. Quantitative Structure-Activity Relationship (QSAR) studies on chlorinated alkanes have demonstrated a general trend where the ELUMO decreases with an increasing number of chlorine atoms. nih.gov This suggests that this compound, with its five chlorine atoms, would be expected to have a relatively low LUMO energy and thus be susceptible to reductive processes.

Other relevant molecular descriptors include:

Dipole Moment: The asymmetrical distribution of chlorine atoms in this compound will result in a significant molecular dipole moment, influencing its interaction with polar solvents and other polar molecules.

Polarizability: The presence of numerous chlorine atoms increases the polarizability of the molecule, affecting its intermolecular interactions.

Molecular Surface Area and Volume: These descriptors are important for understanding steric effects in reactions and for predicting physical properties like boiling point and solubility.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques can be used to study the dynamic behavior of this compound and its interactions with other molecules. Molecular dynamics (MD) simulations, for example, could be used to explore the conformational landscape of the molecule. Due to the presence of a C-C single bond, different rotational isomers (rotamers) can exist. MD simulations can provide information on the relative energies and populations of these conformers at different temperatures.

Furthermore, simulations could model the behavior of this compound in different environments, such as in aqueous solution or at the interface of an organic and aqueous phase. This would be crucial for understanding its environmental transport and partitioning behavior.

Prediction of Environmental Behavior and Fate

Computational models are increasingly used to predict the environmental behavior and fate of chemical compounds. For this compound, these models can estimate key environmental parameters, even in the absence of experimental data.

QSAR models, which relate a compound's structure to its properties, are particularly valuable in this context. nih.gov By inputting the structure of this compound into validated QSAR models, it is possible to predict properties such as:

Log Kow (Octanol-Water Partition Coefficient): This parameter indicates the tendency of a chemical to partition between an organic phase (octanol) and water, providing a measure of its hydrophobicity and potential for bioaccumulation.

Henry's Law Constant: This value describes the partitioning of a chemical between air and water and is important for assessing its potential for atmospheric transport.

Rate of Biodegradation: While challenging to predict accurately, computational models can provide an indication of the likelihood of a compound to be degraded by microorganisms in the environment.

The predictions from these models, combined with insights from quantum chemical calculations on its reactivity, can help to build a comprehensive picture of the likely environmental persistence, transport, and potential transformation pathways of this compound.

Regulatory Frameworks and Risk Assessment of 1,1,2,3,3 Pentachloropropane

Classification as a Hazardous Substance/Persistent Organic Pollutant

1,1,2,3,3-Pentachloropropane is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov Its primary classifications include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential for respiratory irritation. synquestlabs.com Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects. synquestlabs.com

The GHS classification for this compound is summarized in the table below.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 2H401: Toxic to aquatic life
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects

Data sourced from multiple safety data sheets. synquestlabs.comchemicalbook.com

While this compound is a halogenated organic compound, a characteristic common to many Persistent Organic Pollutants (POPs), there is currently insufficient data to officially classify it as such under international conventions like the Stockholm Convention. POPs are characterized by their resistance to degradation, potential for bioaccumulation, and capacity for long-range environmental transport. Although its properties, such as being toxic to aquatic life with long-lasting effects, suggest some persistence, further research is needed to determine if it meets all the criteria for classification as a POP.

International and National Regulations on Production, Use, and Disposal

The regulation of this compound is primarily managed through hazard communication standards and regulations governing the transport and disposal of toxic substances.

International Regulations: Internationally, the transport of this compound is regulated under model regulations for the transport of dangerous goods. It is assigned the UN Number 2810, which designates it as a "TOXIC LIQUID, ORGANIC, N.O.S." (Not Otherwise Specified) under Class 6.1, the division for toxic substances. chemicalbook.com This classification mandates specific packaging, labeling, and documentation requirements to ensure safe handling during transport by land, sea, or air.

National Regulations: Specific national regulations on the production and use of this compound are not widely documented, suggesting it may not be a high-production-volume chemical. In the United States, while other isomers of pentachloropropane are subject to reporting under the Toxic Substances Control Act (TSCA), specific regulations for the 1,1,2,3,3- isomer are less defined. cornell.eduepa.gov The lack of specific regulations may be due to its primary use in laboratory and research settings rather than in widespread industrial or commercial applications. synquestlabs.com

Disposal Regulations: Disposal of this compound is governed by regulations for hazardous waste. Recommended disposal methods include sending the material to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products. chemicalbook.com It is explicitly advised not to discharge this chemical into sewer systems or the environment, where it can cause long-term harm to aquatic ecosystems. chemicalbook.com Contaminated packaging must also be disposed of as hazardous waste. chemicalbook.com

Risk Assessment Methodologies and Challenges

The risk assessment for a chemical like this compound follows a structured methodology that includes four key steps:

Hazard Identification: This step involves identifying the intrinsic hazardous properties of the substance. For this compound, this includes its acute oral toxicity, skin and eye irritancy, and aquatic toxicity, as established by toxicological studies and GHS classifications. nih.govsynquestlabs.com

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse health effects. A significant challenge for this compound is the limited availability of comprehensive toxicological data, which can make it difficult to establish precise safe exposure levels.

Exposure Assessment: This involves evaluating the potential for human and environmental exposure to the chemical through various pathways, such as inhalation, ingestion, and dermal contact. Given its likely use in controlled laboratory settings, occupational exposure is the primary concern.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and severity of adverse effects in exposed populations.

A major challenge in the risk assessment of this compound is the scarcity of detailed research on its long-term health effects and environmental fate. sigmaaldrich.com This data gap necessitates a precautionary approach, relying on information from structurally similar compounds and applying safety factors to account for uncertainty. nih.govsantos.com The lack of extensive data also makes it difficult to develop refined, site-specific risk assessments.

Remediation Strategies for Contaminated Sites

There is limited information available specifically on the remediation of sites contaminated with this compound. However, insights can be drawn from remediation strategies for other chlorinated propanes, such as the more extensively studied 1,2,3-trichloropropane (B165214) (TCP). researchgate.net The selection of a suitable remediation strategy depends on site-specific characteristics, including the concentration and extent of contamination, as well as soil and groundwater conditions. pdhonline.com

Potential remediation strategies that may be applicable to this compound are outlined in the table below.

Remediation StrategyDescriptionApplicability and Considerations
In Situ Chemical Oxidation (ISCO) Involves injecting strong oxidants (e.g., activated peroxide or persulfate) into the contaminated area to chemically break down the contaminant into less harmful substances.Effective for chlorinated solvents, but the reactivity with this compound would need to be specifically evaluated. researchgate.net
In Situ Chemical Reduction (ISCR) Involves the use of strong reductants (e.g., palladized nano-zero-valent iron) to dechlorinate the compound.Has shown effectiveness for recalcitrant chlorinated compounds like TCP, suggesting potential applicability. researchgate.net
Bioremediation Utilizes microorganisms to degrade the contaminant. Both aerobic and anaerobic biodegradation have been observed for other chlorinated propanes, though often at slow rates. researchgate.netThe effectiveness would depend on the presence of suitable microbial populations and favorable environmental conditions.
Excavation and Off-site Disposal Involves the physical removal of contaminated soil for treatment or disposal at a licensed facility.A direct and certain method, but can be costly and disruptive.
Monitored Natural Attenuation (MNA) Relies on natural processes to reduce contaminant concentrations over time.Given the likely persistence of chlorinated compounds, this is often a slow process and may not be suitable for high concentrations or sensitive sites. pdhonline.com

Strategies are based on those used for the structurally similar compound 1,2,3-trichloropropane. researchgate.net

The implementation of any remediation strategy would require a thorough site characterization and feasibility study to determine the most effective approach for mitigating the risks posed by this compound contamination. pdhonline.com

Future Research Directions and Unaddressed Areas

Long-term Environmental Monitoring and Impact Assessment

Currently, there is a significant lack of long-term environmental monitoring data for 1,1,2,3,3-Pentachloropropane. To address this gap, a systematic monitoring program is required to determine its presence, persistence, and fate in various environmental compartments. Such a program should focus on developing a baseline understanding of its environmental concentrations and how these may change over time.

Key research areas should include:

Presence in Environmental Media: Targeted surveys are needed to analyze its concentration in soil, water (groundwater and surface water), and air, particularly near industrial areas where it may have been produced or used.

Persistence and Degradation: Studies on its environmental half-life and the identification of its degradation products are crucial. This will help in understanding how long it persists in the environment and what other potentially harmful compounds may be formed.

Bioaccumulation Potential: Investigations into its potential to accumulate in living organisms are necessary to assess the risk of it entering the food chain.

A long-term monitoring strategy will be vital for assessing the potential risks associated with this compound and for the development of any necessary environmental regulations.

Comprehensive Ecotoxicological Studies Across Trophic Levels

The ecotoxicological profile of this compound is largely unknown. Comprehensive studies are needed to evaluate its effects on a wide range of organisms, representing different trophic levels. This will provide a clearer picture of its potential impact on ecosystem health.

Future ecotoxicological research should prioritize:

Aquatic Toxicity: Testing its effects on algae, invertebrates (such as Daphnia), and fish to determine acute and chronic toxicity levels.

Terrestrial Toxicity: Assessing its impact on soil-dwelling organisms like earthworms and microorganisms, as well as on various plant species.

Biomagnification Studies: Investigating whether its concentration increases at higher trophic levels, which could pose a significant threat to top predators.

The data from these studies will be instrumental in conducting a thorough ecological risk assessment for this compound.

Development of Green Synthesis and Degradation Technologies

To minimize the environmental footprint of this compound, research into greener synthesis and degradation methods is warranted. Traditional synthesis methods for chlorinated hydrocarbons can be energy-intensive and may produce hazardous byproducts.

Key areas for future research include:

Green Synthesis Routes: Exploring alternative synthesis pathways that use less hazardous starting materials, reduce energy consumption, and minimize waste generation. This could involve the use of novel catalysts or bio-based feedstocks.

Bioremediation Techniques: Investigating the potential of microorganisms to degrade this compound. nih.gov This could lead to the development of cost-effective and environmentally friendly methods for cleaning up contaminated sites.

Advanced Oxidation Processes: Studying the effectiveness of advanced oxidation processes, such as ozonation or photocatalysis, for the complete mineralization of this compound into harmless substances.

The development of such technologies will be crucial for the sustainable management of this and similar chemical compounds.

Advanced Computational Modeling for Predictive Toxicology

In the absence of extensive toxicological data, advanced computational models can provide valuable insights into the potential hazards of this compound. nih.govnih.gov These models can help prioritize experimental testing and guide risk assessment efforts.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the toxicity of this compound based on its chemical structure. inotiv.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating PBPK models to simulate its absorption, distribution, metabolism, and excretion in different species, which can aid in extrapolating toxicological data between species. inotiv.com

Molecular Docking Studies: Using molecular docking to investigate its potential interactions with biological macromolecules, which can provide insights into its mechanism of toxicity.

These computational approaches can accelerate the hazard assessment process while reducing the need for animal testing. nih.gov

Exploration of Novel Analytical Techniques

The development of sensitive and selective analytical methods is a prerequisite for effective environmental monitoring and toxicological research of this compound. While standard techniques like gas chromatography-mass spectrometry (GC-MS) can be used, there is a need for more advanced and field-deployable methods.

Future research should explore:

Portable Sensors: Developing portable sensors for the rapid, on-site detection of this compound in environmental samples.

High-Resolution Mass Spectrometry: Utilizing high-resolution mass spectrometry for the unambiguous identification and quantification of this compound and its degradation products.

Non-invasive Monitoring Techniques: Investigating the potential of non-invasive techniques for monitoring the exposure of organisms to this compound in real-time.

These novel analytical techniques will enhance our ability to monitor the environmental fate of this compound and to understand its toxicological effects.

Data Tables

Table 1: Proposed Future Ecotoxicological Studies for this compound

Trophic Level Organism Type Study Focus
Producers Algae Acute and chronic toxicity, effects on photosynthesis
Primary Consumers Invertebrates (e.g., Daphnia) Acute and chronic toxicity, reproductive effects
Secondary Consumers Fish Acute and chronic toxicity, bioaccumulation

| Decomposers | Soil microorganisms | Effects on microbial activity and diversity |

Table 2: Comparison of Potential Degradation Technologies for this compound

Technology Principle Potential Advantages Research Needs
Bioremediation Microbial degradation Cost-effective, environmentally friendly Isolation and characterization of degrading microorganisms
Advanced Oxidation Generation of reactive oxygen species Rapid degradation, complete mineralization Optimization of process parameters, assessment of byproduct formation

| Photocatalysis | Use of semiconductor catalysts and light | Use of solar energy, high efficiency | Development of efficient and stable catalysts |

Q & A

Q. What experimental methods are recommended for synthesizing 1,1,2,3,3-pentachloropropane in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via radical-mediated photochlorination of 1,1-dichlorocyclopropane under controlled conditions (0–5°C in CCl₄). Radical initiators like benzoyl peroxide or azobisisobutyronitrile accelerate the reaction, while benzoquinone inhibits side reactions. This process yields this compound as a major product alongside stereoisomers, which can be isolated using fractional distillation or chromatography .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and vapor-resistant lab coats. Work in a fume hood to avoid inhalation (vapor pressure: 0.351 mmHg at 25°C). Store in sealed containers in a cool, dry, and ventilated area. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Acute oral toxicity (Category 3) necessitates strict exposure controls .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer : ¹H NMR analysis reveals distinct splitting patterns due to the asymmetric chlorine substitution. For example, the central CH group exhibits coupling with adjacent Cl-substituted carbons, producing a multiplet in the δ 4.5–5.5 ppm range. Integration ratios and comparison with reference spectra (e.g., Figure 9.12 in ) help validate the structure .

Q. What are the dominant conformers of this compound in the gas phase, and how are they identified?

  • Methodological Answer : Electron diffraction at 83°C identifies "Conformer 4" as the dominant structure (95% abundance), characterized by staggered Cl substituents avoiding parallel 1:3 Cl···Cl interactions. Bond lengths (e.g., C–Cl = 1.776 Å) and angles (e.g., C–C–Cl = 113.8°) are derived from radial distribution curves (Fig. 2 in ) and validated via molecular mechanics .

Advanced Research Questions

Q. How do torsional energy barriers influence the conformational dynamics of this compound?

  • Methodological Answer : Rotational barriers between conformers are calculated using molecular mechanics and vibrational spectroscopy. The lowest energy barrier (7–9 kcal/mol) occurs during interconversion between staggered and eclipsed conformers. Torsional constants (Table 3 in ) and force field adjustments explain the preference for staggered geometries under thermal equilibrium .

Q. What discrepancies exist in reported physicochemical properties (e.g., boiling points) of this compound, and how can they be resolved?

  • Methodological Answer : Literature reports vary (e.g., boiling points: 179°C in vs. 191.3°C in ). These discrepancies arise from differences in purity, measurement techniques, or isomer contamination. Researchers should validate purity via GC-MS and reference standardized methods (e.g., ASTM D1078) for reproducibility .

Q. How can azeotropic mixtures of this compound and hydrogen fluoride be leveraged in synthetic workflows?

  • Methodological Answer : Azeotropes (90–97% HF, 3–10% 240fa) boil at 24–60°C under 17.8–55.4 psia, enabling efficient separation in fluorination reactions. Use dynamic distillation setups with corrosion-resistant materials (e.g., Hastelloy) to isolate HF-rich phases for recycling, minimizing waste .

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis from cyclopropane precursors?

  • Methodological Answer : Photochlorination of 1,1-dichlorocyclopropane proceeds via an SN2-like transition state, where halogen attack at the minor orbital lobe induces ring opening with inversion. Deuterium labeling (e.g., trans-dideuteriocyclopropane) confirms >96% erythro/threo selectivity, validated by ¹H NMR coupling constants .

Q. How can computational models predict the environmental persistence of this compound in the absence of ecotoxicity data?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using analogs (e.g., 1,2,3-trichloropropane) to estimate biodegradation half-lives and bioaccumulation factors. Experimental validation via OECD 301F respirometry can assess aerobic microbial degradation .

Q. What advanced techniques resolve contradictions between experimental and computational conformational analyses?

  • Methodological Answer :
    Hybrid methods combining electron diffraction (), Raman spectroscopy, and ab initio calculations (e.g., DFT at B3LYP/6-311+G*) refine torsional parameters. Discrepancies in Cl···Cl distances are resolved by adjusting damping constants in radial distribution models (Fig. 2 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3,3-Pentachloropropane
Reactant of Route 2
Reactant of Route 2
1,1,2,3,3-Pentachloropropane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.